methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a fluorinated benzothiazine derivative characterized by a trifluoromethoxy-substituted phenyl group at the 4-position of the benzothiazine core. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the 1,1-dioxide sulfone moiety contributes to improved solubility and electronic properties .
Properties
IUPAC Name |
methyl 7-fluoro-1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4NO5S/c1-26-16(23)15-9-22(11-3-5-12(6-4-11)27-17(19,20)21)13-7-2-10(18)8-14(13)28(15,24)25/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIYRUGOXUQZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluorine and Trifluoromethoxy Groups: The fluorine atom and trifluoromethoxy group are introduced via electrophilic aromatic substitution reactions. These reactions often require the use of fluorinating agents such as Selectfluor and trifluoromethoxy reagents like trifluoromethyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is studied for its potential as a pharmaceutical agent. Its fluorinated and trifluoromethoxy groups are known to enhance bioavailability and metabolic stability, making it a candidate for drug development.
Medicine
The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzothiazine derivatives have shown efficacy, such as inflammation, cancer, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism of action of methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups enhance its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The benzothiazine core can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is structurally analogous to other 4-substituted benzothiazine derivatives. Key differences lie in the substituents on the phenyl ring at the 4-position of the benzothiazine core, which significantly influence physicochemical and pharmacological properties. Below is a detailed comparison with three closely related compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Lipophilicity: The trifluoromethoxy group in the target compound increases logP compared to the methoxy (-OCH₃) and methyl (-CH₃) analogs, as fluorine atoms enhance hydrophobic interactions .
Synthetic Accessibility :
- Analog 1 (methoxy-substituted) is reported with a purity ≥95% and a lead time of 65 days, suggesting standardized synthesis protocols .
- The ortho-methyl group in Analog 2 introduces steric challenges during synthesis, likely requiring higher temperatures or specialized catalysts .
Stability and Solubility: The 1,1-dioxide sulfone moiety in all compounds improves aqueous solubility compared to non-sulfonated benzothiazines. The trifluoromethoxy group in the target compound may confer resistance to oxidative metabolism, extending half-life in biological systems .
Pharmacological Implications
While direct pharmacological data for the target compound is absent in the provided evidence, insights can be extrapolated from its analogs:
- Analog 1 (methoxy): Likely exhibits moderate activity in enzyme inhibition assays due to balanced electronic properties.
- Target Compound : The trifluoromethoxy group may enhance blood-brain barrier penetration, making it a candidate for central nervous system targets .
- Analog 3 (cyano): The electron-withdrawing -CN group could improve binding affinity to kinases or proteases, though at the cost of reduced metabolic stability .
Biological Activity
Methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Antimicrobial Activity
Recent studies have shown that derivatives of benzothiazine 1,1-dioxide possess significant antimicrobial properties. For instance, a study evaluated various derivatives and found that compounds similar to methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) than standard antiseptics like PHMB and PVP-I, indicating their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Benzothiazine Derivatives
| Compound ID | MIC (mg/mL) | Activity Type |
|---|---|---|
| 6g | 0.00975 | Gram-positive |
| 7l | 3.125 | Gram-negative |
| 6d | 0.1 | S. aureus |
| 7i | 3.125 | E. coli |
Inhibition of Aldose Reductase
Aldose reductase (ALR2) is a key enzyme implicated in diabetic complications. Compounds derived from benzothiazines have been investigated for their inhibitory effects on ALR2. The compound has shown promising results with IC50 values ranging from 0.11 μM to 10.42 μM, indicating strong inhibition potential .
Table 2: Inhibition Potency of Benzothiazine Derivatives on ALR2
| Compound ID | IC50 (μM) | Inhibition Type |
|---|---|---|
| 8d | 0.11 | Strong |
| Other Compounds | Up to 10.42 | Moderate |
Case Study: Antimicrobial Efficacy
In a comparative study involving multiple benzothiazine derivatives, methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate was tested against strains of E. coli and K. pneumoniae. Results indicated that it had a higher activity profile compared to traditional antibiotics like amoxicillin and tetracycline, suggesting its potential use in treating resistant bacterial infections .
Case Study: ALR2 Inhibition
A detailed docking study on the interaction between the compound and ALR2 revealed that the presence of the trifluoromethoxy group significantly enhances binding affinity compared to other substituents. This structural insight supports the design of more potent ALR2 inhibitors based on the benzothiazine scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
